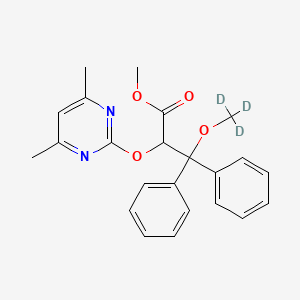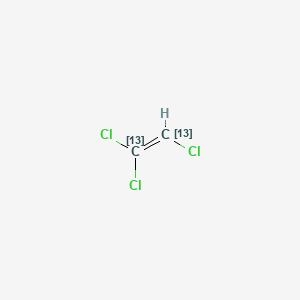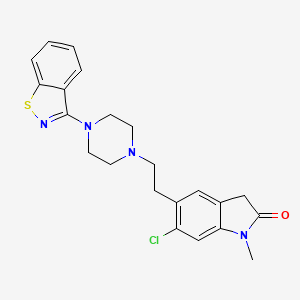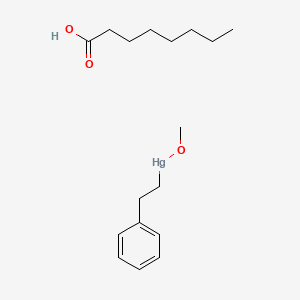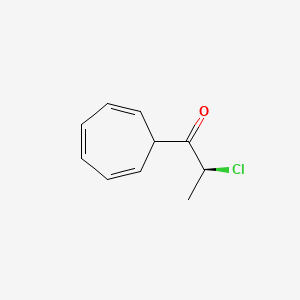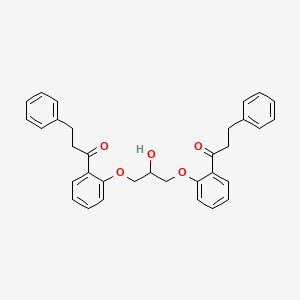
(S)-6-Hydroxywarfarin
Overview
Description
(S)-6-Hydroxywarfarin is a chiral derivative of warfarin, a well-known anticoagulant used to prevent blood clots. This compound is characterized by the presence of a hydroxyl group at the sixth position of the warfarin structure, which significantly influences its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Hydroxywarfarin typically involves the hydroxylation of warfarin. This can be achieved through various methods, including enzymatic hydroxylation using cytochrome P450 enzymes or chemical hydroxylation using reagents such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the selective formation of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes due to their high selectivity and efficiency. These processes are optimized to maximize yield and purity while minimizing the formation of by-products. The use of bioreactors and continuous flow systems can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Hydroxywarfarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to the parent warfarin structure.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of warfarin, each with distinct chemical and biological properties. For example, oxidation can yield 6-oxo-warfarin, while substitution reactions can produce halogenated or alkylated derivatives.
Scientific Research Applications
(S)-6-Hydroxywarfarin has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxylation on the chemical properties of warfarin.
Biology: Investigated for its interactions with enzymes and proteins, particularly those involved in the metabolism of warfarin.
Medicine: Explored for its potential as a therapeutic agent with modified anticoagulant properties.
Industry: Utilized in the development of new anticoagulant drugs and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (S)-6-Hydroxywarfarin involves its interaction with vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors. By inhibiting this enzyme, this compound disrupts the recycling of vitamin K, leading to a decrease in the production of active clotting factors and thus exerting its anticoagulant effect. The hydroxyl group at the sixth position may enhance or modify this interaction, potentially altering the compound’s potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
Warfarin: The parent compound, widely used as an anticoagulant.
7-Hydroxywarfarin: Another hydroxylated derivative with different pharmacological properties.
4’-Hydroxywarfarin: A hydroxylated metabolite of warfarin with distinct biological activity.
Uniqueness
(S)-6-Hydroxywarfarin is unique due to the specific position of the hydroxyl group, which can significantly influence its chemical reactivity and biological interactions. This positional specificity can result in different pharmacokinetics and pharmacodynamics compared to other hydroxylated derivatives, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4,6-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWPEJBUOJQPDE-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716368 | |
| Record name | 4,6-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63740-80-7 | |
| Record name | 6-Hydroxywarfarin, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXYWARFARIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4H75SHN38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of (S)-6-Hydroxywarfarin in warfarin therapy?
A: this compound is one of the metabolites generated from the metabolism of (S)-warfarin, the more potent enantiomer of the anticoagulant drug, warfarin [, ]. While not pharmacologically active as an anticoagulant, its formation provides valuable insights into the metabolic pathways of warfarin and the potential for drug-drug interactions.
Q2: How does fluconazole, an antifungal agent, affect the formation of this compound?
A: Research indicates that fluconazole acts as a potent inhibitor of cytochrome P450 (P450) enzymes, particularly P450 2C9 []. This enzyme plays a crucial role in the metabolic clearance of (S)-warfarin, primarily by converting it to (S)-7-Hydroxywarfarin and this compound []. Therefore, the presence of fluconazole could potentially inhibit the formation of this compound by suppressing the activity of P450 2C9. This inhibition could lead to increased levels of (S)-warfarin in the body, potentially increasing the risk of bleeding complications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




